molecular formula C4H8Cl3NO B13775921 2-Butanol, 3-amino-1,1,1-trichloro- CAS No. 815-18-9

2-Butanol, 3-amino-1,1,1-trichloro-

Cat. No.: B13775921
CAS No.: 815-18-9
M. Wt: 192.47 g/mol
InChI Key: XQPVQVUHNBBXHI-UHFFFAOYSA-N
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Description

2-Butanol, 3-amino-1,1,1-trichloro- is an organic compound with the molecular formula C4H8Cl3NO It is characterized by the presence of a hydroxyl group (-OH) on the second carbon of the butanol chain, an amino group (-NH2) on the third carbon, and three chlorine atoms attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-amino-1,1,1-trichloro- typically involves the chlorination of 2-butanol followed by the introduction of an amino group. One common method is the reaction of 2-butanol with thionyl chloride (SOCl2) to form 2-chloro-2-butanol. This intermediate is then further chlorinated using chlorine gas (Cl2) to yield 2,2,2-trichloro-2-butanol. Finally, the amino group is introduced through a nucleophilic substitution reaction with ammonia (NH3) under controlled conditions .

Industrial Production Methods

Industrial production of 2-Butanol, 3-amino-1,1,1-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination steps are typically carried out in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-amino-1,1,1-trichloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-amino-1,1,1-trichloro-2-butanone.

    Reduction: The compound can be reduced to form 3-amino-1,1,1-trichloro-2-butane.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: 3-Amino-1,1,1-trichloro-2-butanone.

    Reduction: 3-Amino-1,1,1-trichloro-2-butane.

    Substitution: Products depend on the nucleophile used, such as 3-amino-1,1,1-trichloro-2-butanol derivatives.

Scientific Research Applications

2-Butanol, 3-amino-1,1,1-trichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-amino-1,1,1-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trichloro group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of an amino group.

    Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group but lacks the amino group.

Uniqueness

2-Butanol, 3-amino-1,1,1-trichloro- is unique due to the presence of both an amino group and a trichloromethyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

815-18-9

Molecular Formula

C4H8Cl3NO

Molecular Weight

192.47 g/mol

IUPAC Name

3-amino-1,1,1-trichlorobutan-2-ol

InChI

InChI=1S/C4H8Cl3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3

InChI Key

XQPVQVUHNBBXHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(Cl)(Cl)Cl)O)N

Origin of Product

United States

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